Several methods for the synthesis of Gefitinib and its related compounds are reported in the literature. One common approach involves a multi-step synthesis starting from a substituted quinazoline derivative. For instance, one method utilizes a reaction between 4-chloro-7-fluoro-6-nitro-quinazoline and (S)-tetrahydrofuran-3-ol to obtain an intermediate, which is then further reacted with 3-chloro-4-fluoroaniline to yield Gefitinib []. Another study describes an improved protocol for Gefitinib synthesis [].
Gefitinib can undergo various chemical reactions, including:* Hydroxylation: Introduction of hydroxyl groups into the molecule.* O-demethylation: Removal of a methyl group from the methoxy substituent.* Aryl ring oxidation: Oxidation of the aromatic rings present in the molecule.* Amine or ether cleavage: Cleavage of bonds involving amine or ether functionalities.* Glucuronide or sulfate conjugation: Attachment of glucuronic acid or sulfate groups to the molecule, often enhancing its water solubility and facilitating elimination from the body [].
Gefitinib acts as a reversible inhibitor of EGFR tyrosine kinase, an enzyme involved in cell signaling pathways that regulate cell growth and proliferation. It competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, blocking the binding of ATP and preventing the activation of downstream signaling cascades. This inhibition of EGFR signaling leads to reduced cell proliferation, induction of apoptosis, and inhibition of angiogenesis in cancer cells that overexpress EGFR [, ].
CAS No.: 13474-59-4
CAS No.: 135545-89-0
CAS No.:
CAS No.: 524-06-1